(3-Chloro-benzyl)-pyridin-2-YL-amine dihydrochloride (3-Chloro-benzyl)-pyridin-2-YL-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 898509-14-3
VCID: VC3274635
InChI: InChI=1S/C12H11ClN2.2ClH/c13-11-5-3-4-10(8-11)9-15-12-6-1-2-7-14-12;;/h1-8H,9H2,(H,14,15);2*1H
SMILES: C1=CC=NC(=C1)NCC2=CC(=CC=C2)Cl.Cl.Cl
Molecular Formula: C12H13Cl3N2
Molecular Weight: 291.6 g/mol

(3-Chloro-benzyl)-pyridin-2-YL-amine dihydrochloride

CAS No.: 898509-14-3

Cat. No.: VC3274635

Molecular Formula: C12H13Cl3N2

Molecular Weight: 291.6 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-benzyl)-pyridin-2-YL-amine dihydrochloride - 898509-14-3

Specification

CAS No. 898509-14-3
Molecular Formula C12H13Cl3N2
Molecular Weight 291.6 g/mol
IUPAC Name N-[(3-chlorophenyl)methyl]pyridin-2-amine;dihydrochloride
Standard InChI InChI=1S/C12H11ClN2.2ClH/c13-11-5-3-4-10(8-11)9-15-12-6-1-2-7-14-12;;/h1-8H,9H2,(H,14,15);2*1H
Standard InChI Key DXVQVAPDQQPTLK-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)NCC2=CC(=CC=C2)Cl.Cl.Cl
Canonical SMILES C1=CC=NC(=C1)NCC2=CC(=CC=C2)Cl.Cl.Cl

Introduction

Physical and Chemical Properties

(3-Chloro-benzyl)-pyridin-2-YL-amine dihydrochloride typically presents as a white crystalline solid, a physical appearance characteristic of many pharmaceutical-grade compounds. The crystalline nature of this compound contributes to its stability during storage and handling, an important consideration for both research applications and potential pharmaceutical development. The compound's physical state allows for precise measurement and formulation in various experimental contexts.

Solubility Profile

The solubility profile of (3-Chloro-benzyl)-pyridin-2-YL-amine dihydrochloride is primarily influenced by its salt form. The dihydrochloride moiety significantly enhances the compound's solubility in water and other polar solvents, making it suitable for various biological assays and pharmaceutical formulations. This enhanced solubility is a direct result of the ionic character introduced by the hydrochloride groups, which facilitate interactions with water molecules through ion-dipole forces.

Stability Characteristics

The chemical stability of the compound is influenced by the reactivity of its functional groups, particularly the amine and the chlorinated aromatic ring. These functional groups may undergo various reactions under specific conditions, including nucleophilic substitution, oxidation, or reduction. Understanding these potential degradation pathways is essential for developing appropriate storage conditions and handling procedures for the compound.

Synthesis Methods

The synthesis of (3-Chloro-benzyl)-pyridin-2-YL-amine dihydrochloride typically involves a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general synthetic approach involves the reaction between pyridine derivatives and benzyl amines, followed by salt formation with hydrochloric acid to obtain the dihydrochloride form.

General Synthetic Approach

The synthesis of this compound generally begins with 2-aminopyridine as the starting material, which undergoes N-alkylation with 3-chlorobenzyl chloride to introduce the chlorinated benzyl group. This reaction typically requires a suitable base to deprotonate the amine and facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature, solvent choice, and reaction time, must be carefully controlled to optimize yield and minimize the formation of side products.

The alkylation reaction may be conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, which facilitate the nucleophilic substitution by stabilizing the charged intermediates. The progress of the reaction can be monitored using analytical techniques such as thin-layer chromatography (TLC), allowing researchers to determine the optimal reaction time and conditions.

Chemical Reactivity

(3-Chloro-benzyl)-pyridin-2-YL-amine dihydrochloride can participate in various chemical reactions due to the presence of reactive functional groups in its structure. Understanding the chemical reactivity of this compound is essential for predicting its behavior in biological systems and for developing chemical modifications that may enhance its pharmacological properties.

Reactivity of the Amine Group

The secondary amine group in (3-Chloro-benzyl)-pyridin-2-YL-amine dihydrochloride can act as a nucleophile in various reactions, including acylation, alkylation, and condensation with carbonyl compounds. These reactions can be utilized to create derivatives with modified properties or to introduce additional functional groups that may enhance the compound's biological activity or pharmacokinetic profile.

The reactivity of the amine group may be influenced by steric hindrance from the neighboring groups and by electronic effects from the pyridine ring and the chlorinated benzyl group. In the dihydrochloride salt form, the amine's nucleophilicity is significantly reduced due to protonation, which must be considered when planning chemical modifications under acidic conditions.

Reactions Involving the Aromatic Rings

Biological Activities and Mechanisms of Action

(3-Chloro-benzyl)-pyridin-2-YL-amine dihydrochloride belongs to a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. The specific biological activities of this compound are likely related to its structural features, which may enable interactions with various biological targets and pathways.

Anticancer Properties

Aromatic amines and pyridine derivatives have been investigated for their anticancer properties, suggesting that (3-Chloro-benzyl)-pyridin-2-YL-amine dihydrochloride may exhibit similar activity. The anticancer effects of such compounds often involve mechanisms such as inhibition of specific enzymes involved in cell proliferation, interference with signaling pathways that regulate cell growth and survival, or direct interaction with DNA or proteins essential for cancer cell function.

The evaluation of anticancer activity typically begins with in vitro cytotoxicity assays against various cancer cell lines, followed by more detailed studies to elucidate the mechanism of action. These may include investigations of effects on cell cycle progression, apoptosis induction, and modulation of specific cellular pathways known to be dysregulated in cancer. Structure-activity relationship studies can provide insights into the structural features responsible for anticancer activity, guiding the development of optimized derivatives.

Interaction with Biological Targets

(3-Chloro-benzyl)-pyridin-2-YL-amine dihydrochloride may interact with various biological targets, including enzymes and receptors. The compound's structure, featuring a pyridine ring and a chlorinated benzyl group, provides potential binding elements that could facilitate interactions with specific binding sites on proteins. These interactions may involve hydrogen bonding, π-π stacking, or hydrophobic interactions, depending on the nature of the binding site.

Studies involving docking simulations and binding assays are essential to elucidate the precise mechanism by which this compound exerts its effects. These investigations can provide insights into the compound's binding affinity, selectivity, and potential for off-target interactions, which are critical considerations for drug development. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography can provide detailed information about the compound's interactions with specific targets at the molecular level.

Applications in Research and Pharmaceuticals

(3-Chloro-benzyl)-pyridin-2-YL-amine dihydrochloride has several potential applications in scientific research and pharmaceutical development. Its unique structural features and biological activities make it a valuable tool for investigating various biological processes and for developing novel therapeutic agents.

Use in Medicinal Chemistry

In medicinal chemistry, (3-Chloro-benzyl)-pyridin-2-YL-amine dihydrochloride can serve as a lead compound for the development of novel therapeutic agents with improved properties. The compound's structure provides a scaffold that can be modified to enhance specific activities, improve pharmacokinetic properties, or reduce potential toxicity. Structure-activity relationship studies can guide these modifications by identifying the structural features responsible for desired activities.

The compound may also be used as a pharmacological tool to investigate specific biological pathways or targets. By studying the effects of the compound on cellular processes or specific proteins, researchers can gain insights into the underlying mechanisms of diseases and identify potential therapeutic approaches. This application requires a detailed understanding of the compound's mechanism of action and its specificity for particular targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator